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Compound of Interest

Compound Name: 2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(4-Bromophenoxy)pyrimidine. Due to the limited availability of published
experimental spectra, this guide utilizes predicted data from validated computational models to
provide a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. This information is crucial for the identification,
characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-
Bromophenoxy)pyrimidine. These values were obtained using computational chemistry
software and databases and are intended to serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Frequency: 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

8.55 Doublet 2H H-4, H-6 (Pyrimidine)
H-3', H-5'

7.55 Doublet 2H
(Bromophenyl)
H-2', H-6'

7.10 Doublet 2H
(Bromophenyl)

7.00 Triplet 1H H-5 (Pyrimidine)

Table 2: Predicted 13C NMR Data (Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (6, ppm)

Assignment

164.0 C-2 (Pyrimidine)

158.5 C-4, C-6 (Pyrimidine)
152.0 C-1' (Bromophenyl)
133.0 C-3', C-5' (Bromophenyl)
123.0 C-2', C-6' (Bromophenyl)
118.0 C-4' (Bromophenyl)
112.0 C-5 (Pyrimidine)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1600-1550 Strong C=N Stretch (Pyrimidine Ring)

1580-1450 Strong Aromatic C=C Stretch

1250-1200 Strong Aryl-O Stretch (Asymmetric)

1050-1000 Medium Aryl-O Stretch (Symmetric)

850.800 Strong p-Disubstituted Benzene C-H
Bend

700-600 Medium C-Br Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Intensity (%) Assighment
[M]* (Molecular lon, Br isotope
264/266 100
pattern)
185 40 [M - Br]*
157 60 [M - CaH3N20]*
79 30 [CaH3N2]*

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for

solid organic compounds like 2-(4-Bromophenoxy)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.

Methodology:

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/product/b1290870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation:
o Accurately weigh 5-10 mg of 2-(4-Bromophenoxy)pyrimidine.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Parameters (for a 400 MHz spectrometer):

o 'HNMR:

Spectral Width: -2 to 12 ppm

Pulse Width: 30°

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

o 13C NMR:

Spectral Width: 0 to 200 ppm

Pulse Width: 30°

Acquisition Time: 1.5 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024

Broadband proton decoupling will be applied.

» Data Processing:
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[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for *H NMR and the
CDCls solvent peak at 77.16 ppm for 33C NMR.

[¢]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.
Methodology (Attenuated Total Reflectance - ATR):
e Instrument Setup:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Record a background spectrum of the empty ATR accessory.

o Sample Analysis:

[e]

Place a small amount of solid 2-(4-Bromophenoxy)pyrimidine onto the ATR crystal.

o

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o

Acquire the sample spectrum over a range of 4000 to 400 cm~1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 2-(4-Bromophenoxy)pyrimidine (approximately 10 ug/mL) in
a suitable solvent such as methanol or acetonitrile.

e Instrument Parameters:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Desolvation Gas Flow (N2): 600 L/hr.
o Mass Range: m/z 50-500.
o Data Acquisition and Analysis:
o Infuse the sample solution into the mass spectrometer at a flow rate of 10 pL/min.
o Acquire the mass spectrum.

o Identify the molecular ion peak ([M+H]*) and any significant fragment ions. The
characteristic isotopic pattern of bromine (**Br and 8Br in an approximate 1:1 ratio) should
be observed for bromine-containing ions.

Visualizations
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The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the data obtained.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic data.

¢ To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Bromophenoxy)pyrimidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290870#spectroscopic-data-for-2-4-bromophenoxy-
pyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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